Atmospheric Persistence: Quantifying DEEP's Faster Degradation by OH Radicals vs. DEMP and TEP
In a direct head-to-head study, diethyl ethylphosphonate (DEEP) exhibits a 12% higher rate constant for reaction with hydroxyl (OH) radicals compared to diethyl methylphosphonate (DEMP) and a 19% higher rate constant compared to triethyl phosphate (TEP) [1]. This faster atmospheric degradation implies a potentially reduced environmental persistence and lower long-range transport potential for DEEP relative to these common alternatives.
| Evidence Dimension | Atmospheric Reactivity with OH Radicals |
|---|---|
| Target Compound Data | k(OH) = (6.45 ± 0.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | DEMP: k(OH) = (5.78 ± 0.24) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹; TEP: k(OH) = (5.44 ± 0.20) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | 12% higher than DEMP; 19% higher than TEP |
| Conditions | Relative rate method at 296 ± 2 K and atmospheric pressure |
Why This Matters
A higher OH radical reaction rate constant directly translates to a shorter estimated atmospheric lifetime, which is a key factor in environmental impact assessments and regulatory compliance for volatile compounds.
- [1] Aschmann, S. M., et al. J. Phys. Chem. A, 2005, 109(10): 2282-2291. View Source
